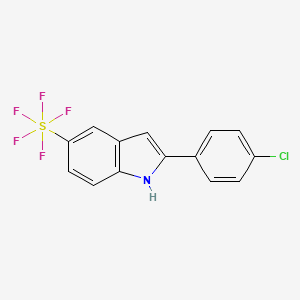

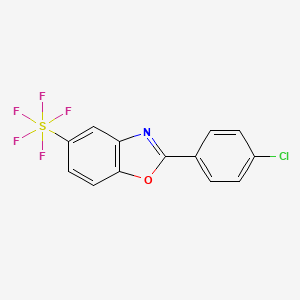

2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole

Overview

Description

This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, including bond lengths, bond angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of any known chemical reactions involving the compound, including the reactants, products, and reaction mechanisms.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Synthesis of Pentafluorosulfanyl-Containing Indoles

Iakobson, Pošta, and Beier (2013) developed an atom-economical synthetic route to create 6- and 5-(pentafluorosulfanyl)1H-indoles, which could potentially include compounds similar to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole. This synthesis involves vicarious nucleophilic substitution (VNS) and catalytic hydrogenation, providing efficient access to 2-aryl substituted indoles with the pentafluorosulfanyl group (Iakobson, Pošta, & Beier, 2013).

XRD and DFT Studies of Novel Indole Derivatives

Tariq et al. (2020) synthesized and characterized novel indole-based derivatives, emphasizing their structural analysis using X-ray diffraction (XRD) and density functional theory (DFT). These studies provide insight into bond angles, lengths, and the electronic properties of such compounds, which are relevant to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole (Tariq et al., 2020).

Sulfanyl Radical Mediated Cyclization

Montevecchi and Navacchia (1998) explored sulfanyl radical-mediated cyclization of aminyl radicals to produce indoles. Their research contributes to understanding the chemical pathways and reactions that could be involved in the formation of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole (Montevecchi & Navacchia, 1998).

Applications in Material Science and Biology

Anion Receptor for Anion–π Interactions

Sun et al. (2014) investigated the potential of 7-Pentafluorophenyl-1H-indole, a compound with a structure similar to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, as an anion receptor for anion–π interactions. This research highlights the potential application of such compounds in material science, particularly in the study of molecular interactions (Sun et al., 2014).

Synthesis and Antimicrobial Evaluation

Chundawat et al. (2016) focused on synthesizing and evaluating difluoromethylated indole derivatives for their antimicrobial activities. Although the chemical structure differs from 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, this study illustrates the potential biological applications of indole derivatives in developing new antimicrobial agents (Chundawat et al., 2016).

Synthesis and Evaluation as Anticancer Agents

Fortes et al. (2016) conducted research on the synthesis of 3-thiocyanato-1H-indoles, evaluating their antiproliferative activity against various cancer cell lines. Their findings suggest the potential of indole derivatives, like 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, in cancer research (Fortes et al., 2016).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including toxicity data and any necessary safety precautions.

Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.

Please note that this is a general outline and the specific details would depend on the available information about the compound. For a specific compound like “2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole”, you may need to consult scientific literature or databases for more detailed information. If you have access to a university library, they may be able to help you find more resources. Alternatively, you could consider reaching out to researchers who specialize in this area. They may be able to provide more specific information or guide you to relevant resources.

properties

IUPAC Name |

[2-(4-chlorophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF5NS/c15-11-3-1-9(2-4-11)14-8-10-7-12(5-6-13(10)21-14)22(16,17,18,19)20/h1-8,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSVHIMFYSGGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429611.png)

![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)

![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)

![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)